3-Fluoro-2-methylbenzyl alcohol

Description

BenchChem offers high-quality 3-Fluoro-2-methylbenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methylbenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

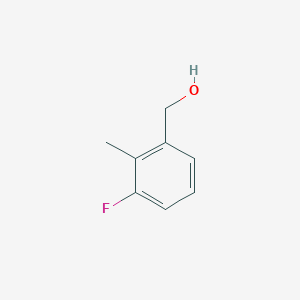

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZMJGSWNFDZTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381344 | |

| Record name | 3-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-13-0 | |

| Record name | 3-Fluoro-2-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-2-methylbenzyl alcohol chemical properties

An In-Depth Technical Guide to 3-Fluoro-2-methylbenzyl Alcohol: Properties, Synthesis, and Applications

Abstract

3-Fluoro-2-methylbenzyl alcohol (CAS No: 500912-13-0) is a fluorinated aromatic alcohol that serves as a crucial and versatile intermediate in modern organic synthesis. Its unique substitution pattern—a sterically accessible hydroxyl group, an activating methyl group, and an electron-withdrawing fluorine atom—imparts a distinct reactivity profile, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of fluorine can significantly modulate the pharmacokinetic and physicochemical properties of target molecules, such as metabolic stability and binding affinity. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, a validated laboratory-scale synthesis protocol, key reactivity patterns, and essential safety guidelines, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

3-Fluoro-2-methylbenzyl alcohol is a substituted aromatic compound characterized by a benzyl alcohol core functionalized with a fluorine atom at the C3 position and a methyl group at the C2 position of the benzene ring.

Structural and Chemical Identifiers

A summary of the key identifiers for 3-Fluoro-2-methylbenzyl alcohol is presented below.

| Identifier | Value | Source |

| IUPAC Name | (3-Fluoro-2-methylphenyl)methanol | [1] |

| CAS Number | 500912-13-0 | |

| Molecular Formula | C₈H₉FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [2] |

| Monoisotopic Mass | 140.06374 Da | [1] |

| Canonical SMILES | CC1=C(C=CC=C1F)CO | [1] |

Physical Properties

Detailed experimental data on the physical properties of 3-Fluoro-2-methylbenzyl alcohol are not extensively reported in publicly available literature. However, based on structurally similar compounds such as other substituted benzyl alcohols, it is expected to be a liquid or a low-melting solid at standard temperature and pressure, with limited solubility in water but good solubility in common organic solvents like alcohols, ethers, and chlorinated solvents.

Spectroscopic and Analytical Profile

The structural elucidation of 3-Fluoro-2-methylbenzyl alcohol relies on a combination of standard spectroscopic techniques. The expected spectral characteristics are detailed below, providing a benchmark for sample characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the title compound.

-

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals. The hydroxyl proton (-OH) would appear as a broad singlet with a variable chemical shift, typically between 2-5 ppm, which can be exchanged with D₂O.[3] The benzylic methylene protons (-CH₂) would resonate as a singlet around 4.7 ppm. The aromatic region (approx. 6.9-7.2 ppm) would show complex multiplets for the three aromatic protons due to spin-spin coupling with each other and with the ¹⁹F atom. The methyl protons (-CH₃) would appear as a singlet around 2.2-2.3 ppm.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms. The benzylic carbon (-CH₂) would appear around 60-65 ppm. The methyl carbon (-CH₃) would be found upfield, around 15-20 ppm. The six aromatic carbons would have shifts between 110-165 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond coupling constant (¹J(C-F)) of approximately 240-250 Hz.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[3]

-

O-H Stretch: A strong and broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the methyl and methylene groups are found just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations are expected as medium-to-weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong C-O stretching band for the primary alcohol is anticipated in the 1000-1050 cm⁻¹ range.

-

C-F Stretch: A strong C-F stretching vibration should be present in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 140.

-

Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) to give a peak at m/z = 122, and alpha-cleavage leading to the loss of a hydroxyl radical (M-17) to yield a fragment at m/z = 123. The base peak is often the M-1 peak (m/z = 139) or the tropylium-like cation derived from it. Predicted collision cross-section (CCS) values for various adducts have been calculated, which can be useful for ion mobility-mass spectrometry analysis.[1]

| Spectral Data | Expected Characteristics |

| ¹H NMR | -OH (broad s, 2-5 ppm), -CH₂ (s, ~4.7 ppm), Ar-H (m, 6.9-7.2 ppm), -CH₃ (s, ~2.3 ppm) |

| ¹³C NMR | 8 signals, C-F coupling (~245 Hz), C-O (~62 ppm), C-CH₃ (~17 ppm) |

| IR (cm⁻¹) | 3200-3500 (O-H), >3000 (Ar C-H), <3000 (Aliphatic C-H), 1000-1050 (C-O) |

| MS (m/z) | 140 (M⁺), 123 (M-OH), 122 (M-H₂O) |

Synthesis and Purification

A reliable and common method for the preparation of 3-Fluoro-2-methylbenzyl alcohol in a laboratory setting is the chemoselective reduction of the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde.

Retrosynthetic Analysis and Workflow

The synthesis strategy hinges on the reduction of a carbonyl group, a fundamental transformation in organic chemistry. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature, high selectivity for aldehydes and ketones over other reducible functional groups, and operational simplicity.

Caption: Retrosynthetic analysis and forward synthesis workflow.

Step-by-Step Experimental Protocol

This protocol describes the reduction of 3-fluoro-2-methylbenzaldehyde to 3-Fluoro-2-methylbenzyl alcohol.

Materials:

-

3-Fluoro-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylbenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2-0.3 M concentration). Cool the flask to 0 °C using an ice-water bath.

-

Causality: Methanol serves as a protic solvent that is compatible with NaBH₄ and helps to protonate the intermediate alkoxide. The reaction is cooled to 0 °C to moderate the initial exothermic reaction upon addition of the hydride reagent, preventing potential side reactions.

-

-

Reagent Addition: While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise to the cooled solution over 15-20 minutes.

-

Causality: A slight excess of NaBH₄ ensures the complete conversion of the aldehyde. Portion-wise addition is a critical safety and control measure to manage the reaction rate and temperature.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄. After gas evolution ceases, add 1 M HCl dropwise to neutralize the solution to pH ~7.

-

Causality: Quenching with water safely destroys unreacted hydride. Acidification neutralizes the basic methoxide and borate salts, facilitating the subsequent extraction.

-

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Causality: Ethyl acetate is a suitable solvent for extracting the desired alcohol product, which has higher solubility in the organic phase than in the aqueous phase. Multiple extractions maximize product recovery.

-

-

Purification: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

Causality: The brine wash removes residual water and some water-soluble impurities. The drying agent removes all traces of water from the organic solvent, which is essential before solvent evaporation.

-

-

Final Purification & Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-Fluoro-2-methylbenzyl alcohol. The final product's identity and purity should be confirmed using NMR and IR spectroscopy as described in Section 2.0.

Chemical Reactivity and Synthetic Utility

3-Fluoro-2-methylbenzyl alcohol is a versatile synthon whose reactivity can be divided into transformations involving the hydroxyl group and the aromatic ring.

Caption: Key reactivity pathways of 3-Fluoro-2-methylbenzyl alcohol.

-

Oxidation: The primary alcohol can be selectively oxidized. Mild oxidizing agents like Pyridinium Chlorochromate (PCC) will yield the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will oxidize it directly to 3-fluoro-2-methylbenzoic acid.

-

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids (Fischer esterification) or acyl chlorides. It can also be converted into an ether via the Williamson ether synthesis by first deprotonating with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or directly into a halide (e.g., using SOCl₂ or PBr₃) to prepare the corresponding benzyl halides, which are potent electrophiles for substitution reactions.

-

Applications in Medicinal Chemistry: As a synthetic intermediate, this molecule allows for the introduction of the 3-fluoro-2-methylbenzyl moiety into complex molecular scaffolds. This is particularly valuable in drug design, where the fluorine atom can enhance metabolic stability, improve lipophilicity, and favorably influence protein-ligand interactions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Fluoro-2-methylbenzyl alcohol is not widely available, safety precautions should be based on data from structurally related benzyl alcohols.[4][5][6]

-

Hazards: Assumed to be an irritant to the skin and eyes.[4][5] May be harmful if swallowed or inhaled.

-

Handling:

-

Storage:

Conclusion

3-Fluoro-2-methylbenzyl alcohol is a chemical intermediate of significant value, particularly for applications in pharmaceutical and agrochemical research. Its well-defined spectroscopic signature allows for straightforward characterization, and its synthesis is readily achievable through standard laboratory procedures. The compound's reactivity at both the hydroxyl group and the aromatic ring provides synthetic chemists with a flexible tool for molecular design and construction. Adherence to standard safety protocols is essential when handling this and related chemical reagents.

References

-

3-Fluorobenzylic alcohol | C7H7FO. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

3-fluoro-2-methylbenzyl alcohol (C8H9FO). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

-

3-methylbenzyl Alcohol. (n.d.). BMRB. Retrieved January 12, 2026, from [Link]

-

Supporting Information for Catalytic Hydrogenation of Esters to Alcohols. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved January 12, 2026, from [Link]

-

Spectroscopy of Alcohols and Phenols. (2022, October 4). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate... (n.d.). Google Patents.

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. (2020, April 4). YouTube. Retrieved January 12, 2026, from [Link]

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

-

3-Methylbenzyl alcohol. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-2-methylbenzyl alcohol (CAS 500912-13-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylbenzyl alcohol, with the CAS number 500912-13-0, is a fluorinated aromatic alcohol that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the benzene ring, imparts specific steric and electronic properties that make it a desirable intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated synthons like this one of high interest to pharmaceutical researchers. This guide provides a comprehensive overview of the synthesis, properties, spectral analysis, and applications of 3-Fluoro-2-methylbenzyl alcohol, offering practical insights for its use in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-2-methylbenzyl alcohol is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 500912-13-0 | N/A |

| Molecular Formula | C₈H₉FO | [1][2] |

| Molecular Weight | 140.15 g/mol | [2] |

| Appearance | Not explicitly stated, likely a colorless liquid or low-melting solid | Inferred from analogous compounds |

| Boiling Point | Not experimentally determined in searched literature | N/A |

| Melting Point | Not experimentally determined in searched literature | N/A |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | Inferred from its chemical structure |

Synthesis of 3-Fluoro-2-methylbenzyl alcohol

The synthesis of 3-Fluoro-2-methylbenzyl alcohol can be efficiently achieved through the reduction of the corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde. This method is widely used for the preparation of benzyl alcohols due to its high yield and selectivity.

Experimental Protocol: Reduction of 3-fluoro-2-methylbenzaldehyde

This protocol is based on established procedures for the sodium borohydride reduction of substituted benzaldehydes.[3][4][5][6]

Materials:

-

3-Fluoro-2-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylbenzaldehyde (1.0 eq) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise to the cooled solution. The addition should be done carefully to control the evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of deionized water. This will decompose any unreacted sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-2-methylbenzyl alcohol. If necessary, the product can be further purified by flash column chromatography on silica gel.

Diagram of the Synthesis Workflow:

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the hydroxyl proton.

-

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically δ 7.0-7.4 ppm). The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).

-

Benzylic Protons (-CH₂OH): A singlet is expected for the two benzylic protons, typically in the range of δ 4.5-4.8 ppm.

-

Methyl Protons (-CH₃): A singlet for the three methyl protons is expected around δ 2.1-2.4 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, is expected. This signal will disappear upon D₂O exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will also exhibit smaller C-F couplings.

-

Benzylic Carbon (-CH₂OH): A signal for the benzylic carbon is expected around δ 60-65 ppm.

-

Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the aliphatic region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.

-

C-H Stretch (aliphatic): Absorption bands below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and methylene groups.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bonds in the benzene ring.

-

C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is characteristic of the carbon-fluorine bond.

-

C-O Stretch: A strong absorption band around 1000-1100 cm⁻¹ is expected for the C-O single bond of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 3-Fluoro-2-methylbenzyl alcohol (140.15 g/mol ).

-

Fragmentation Pattern: Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (M-17) and the formation of a stable tropylium ion or a substituted tropylium ion.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated building blocks are of paramount importance in modern drug discovery. The introduction of fluorine can modulate key drug-like properties such as metabolic stability, pKa, and membrane permeability. 3-Fluoro-2-methylbenzyl alcohol is a valuable intermediate for the synthesis of more complex, biologically active molecules.

A notable application of 3-Fluoro-2-methylbenzyl alcohol is in the synthesis of purine derivatives that act as negative allosteric modulators (NAMs) of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[1] These compounds have shown potential in the treatment of depressive disorders. In the patented synthesis, 3-Fluoro-2-methylbenzyl alcohol is used as a key starting material to introduce the 3-fluoro-2-methylbenzyl moiety into the final drug candidate.[1]

Logical Relationship in Medicinal Chemistry Application:

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Fluoro-2-methylbenzyl alcohol. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety guidelines include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Storing in a tightly closed container in a cool, dry place.

Conclusion

3-Fluoro-2-methylbenzyl alcohol is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis from the corresponding aldehyde and its unique structural features make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a foundation for researchers and drug development professionals to effectively utilize this compound in their work.

References

- Purine derivatives as NR2B negative modulators and their use as medicaments, in particular for treating depressive disorders.

-

NIST. 2-Fluoro-3-(trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. [Link]

-

PubChem. 3-Fluorobenzylic alcohol. PubChem. [Link]

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater Department of Chemistry and Biochemistry, Te*. The Royal Society of Chemistry.

- Disazo pyrazolone pigment compositions.

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater Department of Chemistry and Biochemistry, Te*.

-

Carbonyl Reduction: NaBH4, Mechanism & Procedure. Studylib. [Link]

- Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). The Royal Society of Chemistry.

-

NIST. 3-Methylbenzyl alcohol. NIST Chemistry WebBook. [Link]

-

PubChem. 3-Methylbenzyl alcohol. PubChem. [Link]

-

A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4. Bibliomed. [Link]

-

NIST. Benzenemethanol, 3-fluoro-. NIST Chemistry WebBook. [Link]

-

NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. [Link]

- 3-methylbenzyl Alcohol

- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat W

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

PubChem. 2-fluoro-3-methylbenzyl alcohol. PubChemLite. [Link]

-

PubChem. 2-fluoro-3-methylbenzyl alcohol. PubChemLite. [Link]

-

p-FLUORO-alpha-METHYLBENZYL ALCOHOL. SpectraBase. [Link]

-

NIST. 3-Methylbenzyl alcohol. NIST Chemistry WebBook. [Link]

-

PubChem. (2-Fluoro-5-methylphenyl)(3-fluorophenyl)methanol. PubChem. [Link]

-

3-benzyloxy-2-methyl propanoate. Organic Syntheses Procedure. [Link]

-

Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. NIH. [Link]

- Method for preparing tetrafluorobenzyl alcohol.

- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate for the preparation of derivatives of piperidine.

Sources

- 1. CN113950478A - ä½ä¸ºnr2bè´åè°èåçåå¤è¡çç©åå ¶ä½ä¸ºè¯ç©çç¨éï¼ç¹å«æ¯ç¨äºæ²»çæéç ç - Google Patents [patents.google.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. studylib.net [studylib.net]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

An In-Depth Technical Guide to 3-Fluoro-2-methylbenzyl alcohol

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-methylbenzyl alcohol (CAS No. 500912-13-0), a fluorinated aromatic alcohol of increasing importance in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide a detailed, field-tested protocol for its synthesis via the reduction of its corresponding benzoic acid, and outline a robust analytical workflow for its characterization. Furthermore, this guide explores the mechanistic rationale behind its utility as a synthetic building block, particularly focusing on how its unique substitution pattern influences molecular interactions and metabolic stability in drug discovery contexts. Safety protocols for handling and storage are also detailed to ensure best laboratory practices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile compound.

Introduction & Significance

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] These modifications often lead to enhanced metabolic stability, improved bioavailability, and optimized binding affinity to biological targets.[2][3]

3-Fluoro-2-methylbenzyl alcohol emerges as a particularly valuable building block within this class of compounds. Its structure, featuring a benzyl alcohol functional group ortho to a methyl group and meta to a fluorine atom, presents a unique combination of steric and electronic properties. The hydroxyl group offers a reactive handle for a multitude of chemical transformations, such as etherification, esterification, and oxidation, while the aromatic ring can participate in various coupling and substitution reactions.[4]

The specific 3-fluoro, 2-methyl substitution pattern is critical. The ortho-methyl group provides steric hindrance that can influence conformational preferences and shield adjacent functional groups from metabolic attack. The meta-fluorine atom acts as a powerful electron-withdrawing group, lowering the pKa of nearby functionalities and potentially engaging in favorable hydrogen bond interactions within a protein's active site.[1] This guide serves to elucidate the properties, synthesis, and application of this key intermediate, providing scientists with the foundational knowledge to effectively utilize it in their research endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and formulation. The key properties of 3-Fluoro-2-methylbenzyl alcohol are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 140.15 g/mol | [5] |

| Molecular Formula | C₈H₉FO | [5][6] |

| CAS Number | 500912-13-0 | [5] |

| Synonyms | (3-fluoro-2-methylphenyl)methanol | |

| Appearance | Not specified (typically a liquid or low-melting solid) | N/A |

| Purity | ≥96% (as commercially available) | [7] |

Synthesis & Mechanistic Insights

The most direct and common synthetic route to 3-Fluoro-2-methylbenzyl alcohol is the reduction of the corresponding carboxylic acid, 3-Fluoro-2-methylbenzoic acid. This transformation is highly efficient and selective when using powerful hydride-donating reagents.

Causality Behind Experimental Choices:

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. While sodium borohydride (NaBH₄) is suitable for reducing aldehydes and ketones, it is generally too weak to reduce carboxylic acids directly.[8] Therefore, a more powerful reagent like lithium aluminum hydride (LiAlH₄) is the preferred choice.[8][9] LiAlH₄ is a strong, non-selective reducing agent capable of reducing esters, carboxylic acids, and amides. The reaction must be performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, to prevent the violent and exothermic quenching of the reagent by protic solvents like water or alcohols. An inert atmosphere (e.g., nitrogen or argon) is crucial to protect the highly reactive LiAlH₄ from atmospheric moisture.

The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for the reduction of 3-Fluoro-2-methylbenzoic acid.

Experimental Protocol: Reduction of 3-Fluoro-2-methylbenzoic acid

-

Self-Validation: This protocol includes in-process checks (TLC monitoring) and a final purification step to ensure the identity and purity of the final product.

-

Materials:

-

3-Fluoro-2-methylbenzoic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

-

-

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: In a separate flask, carefully suspend LiAlH₄ (1.5 eq) in anhydrous THF.

-

Reactant Solution: Dissolve 3-Fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous THF in the main reaction flask and cool the solution to 0°C using an ice bath.

-

Addition: Slowly add the LiAlH₄ suspension to the stirred benzoic acid solution via the dropping funnel. Control the addition rate to maintain the internal temperature below 10°C. Rationale: This slow addition prevents an uncontrolled exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is complete when the starting benzoic acid spot is no longer visible.

-

Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add ethyl acetate dropwise to quench any excess LiAlH₄. Then, very slowly add water, followed by 1 M HCl, until the grey precipitate turns into a white, granular solid and two clear layers are visible. Safety Note: Quenching is highly exothermic and generates hydrogen gas. Perform this step with extreme care in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-Fluoro-2-methylbenzyl alcohol.

-

Analytical Characterization

Confirming the identity and purity of the synthesized 3-Fluoro-2-methylbenzyl alcohol is essential. A standard suite of analytical techniques is employed for this purpose.

Caption: Standard analytical workflow for compound characterization.

Expected Spectral Data

While a specific experimental spectrum for 3-Fluoro-2-methylbenzyl alcohol is not publicly available in the search results, characteristic spectral data can be predicted based on analogous structures.[10][11][12][13]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.3 ppm. The fluorine atom will cause additional splitting (coupling).- Methylene Protons (-CH₂OH, 2H): A singlet or doublet around δ 4.6 ppm.[10][11]- Methyl Protons (-CH₃, 3H): A singlet around δ 2.1-2.3 ppm.- Hydroxyl Proton (-OH, 1H): A broad singlet; chemical shift is variable and depends on concentration and solvent. Exchanges with D₂O.[12] |

| ¹³C NMR | - Aromatic Carbons (6C): Peaks between δ 110-165 ppm. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (JC-F).[11]- Methylene Carbon (-CH₂OH, 1C): Peak around δ 60-65 ppm.- Methyl Carbon (-CH₃, 1C): Peak around δ 15-20 ppm. |

| FT-IR | - O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.- C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.- C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.- C-F Stretch: A strong, sharp absorption in the 1000-1300 cm⁻¹ region.- C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region. |

| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight, m/z = 140.15. |

Applications in Drug Discovery & Medicinal Chemistry

3-Fluoro-2-methylbenzyl alcohol is not just a chemical curiosity; it is a strategic building block for creating complex molecules with tailored biological activities. Its utility stems from its dual functionality: the reactive alcohol and the specifically substituted aromatic ring.

-

As a Synthetic Intermediate: The primary application is as a precursor. The hydroxyl group can be easily converted into other functionalities such as halides (e.g., 3-fluoro-2-methylbenzyl bromide), ethers, esters, or oxidized to the corresponding aldehyde or carboxylic acid.[7] These transformations open the door to a wide range of subsequent reactions, including nucleophilic substitutions and cross-coupling reactions, to build more elaborate molecular frameworks.

-

Modulation of Physicochemical Properties: The introduction of the 3-fluoro-2-methylphenyl moiety into a drug candidate can have several beneficial effects:

-

Metabolic Blocking: The ortho-methyl group can act as a steric shield, preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) of adjacent parts of the molecule, thereby increasing its metabolic stability and half-life.

-

Lipophilicity and Permeability: The fluorine atom can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]

-

Binding Interactions: The polarized C-F bond can participate in dipole-dipole interactions or act as a hydrogen bond acceptor within a protein binding pocket, potentially increasing the potency and selectivity of the drug.

-

While specific examples of marketed drugs containing this exact fragment are not readily found, its structural motifs are present in numerous patented compounds investigated as inhibitors of various enzymes and receptors in therapeutic areas like oncology, inflammation, and neurodegenerative diseases.[14]

Safety, Handling, & Storage

As with any laboratory chemical, proper safety precautions are essential when working with 3-Fluoro-2-methylbenzyl alcohol and the reagents for its synthesis.

-

Hazard Identification: Based on data for analogous compounds, 3-Fluoro-2-methylbenzyl alcohol should be handled as a potential irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

-

Handling:

-

Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Avoid all personal contact.

-

Use compatible and clean glassware.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

3-Fluoro-2-methylbenzyl alcohol stands as a potent and versatile tool in the arsenal of the modern medicinal and materials chemist. Its carefully arranged substitution pattern provides a unique blend of reactivity, steric influence, and electronic modulation. This guide has provided a foundational understanding of its properties, a reliable method for its synthesis, and a framework for its characterization and application. As the demand for sophisticated, highly functionalized molecules continues to grow, the importance of key building blocks like 3-Fluoro-2-methylbenzyl alcohol will undoubtedly increase, paving the way for the next generation of innovative pharmaceuticals and materials.

References

-

The Role of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. (n.d.). synthesis-custom. Retrieved January 12, 2026, from [Link]

-

Benzenemethanol, 3-fluoro-2-methyl- Cas 500912-13-0. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

-

Specifications of 3-Fluoro-2-methylbenzyl alcohol. (n.d.). Capot Chemical. Retrieved January 12, 2026, from [Link]

-

How is benzoic acid converted to Benzyl alcohol. (n.d.). Allen Career Institute. Retrieved January 12, 2026, from [Link]

-

How is benzoic acid converted into benzyl alcohol? (2017, September 17). Quora. Retrieved January 12, 2026, from [Link]

-

Al-Masoudi, N. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(19), 4543. National Center for Biotechnology Information. [Link]

-

How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? (2014, February 21). ResearchGate. Retrieved January 12, 2026, from [Link]

-

NMR Spectrum Of Benzyl Alcohol. (n.d.). Transtutors. Retrieved January 12, 2026, from [Link]

-

Benzyl Alcohol Series. (n.d.). Sparrow Chemical. Retrieved January 12, 2026, from [Link]

-

Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. (2022, September 29). YouTube. Retrieved January 12, 2026, from [Link]

-

Conversion of benzoic acid to benzyl benzoate with PPh3/NCBT. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Supporting Information for Catalytic Hydrogenation of Esters to Alcohols. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Champagne, P. A., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Chemical Communications, 51(1), 125-128. The Royal Society of Chemistry. [Link]

-

Spectral analysis practice problem #02 (benzyl alcohol). (2020, July 9). YouTube. Retrieved January 12, 2026, from [Link]

-

Benzyl alcohol. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Wang, Z. J., & Li, Z. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Chemistry – An Asian Journal, 14(12), 2056-2072. ResearchGate. [Link]

- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate therefor and process for its preparation. (1982). Google Patents.

-

2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.

- Substituted Pyridine and Pyridazine Compounds as SCD1 Inhibitors. (2009). Google Patents.

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. capotchem.cn [capotchem.cn]

- 6. Cas 500912-13-0,Benzenemethanol, 3-fluoro-2-methyl- (9CI) | lookchem [lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. quora.com [quora.com]

- 9. How is benzoic acid converted to Benzyl alcohol [allen.in]

- 10. expertsmind.com [expertsmind.com]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

- 13. Benzyl alcohol [webbook.nist.gov]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to 3-Fluoro-2-methylbenzyl alcohol: Structure, Synthesis, and Application

This document provides a comprehensive technical overview of 3-Fluoro-2-methylbenzyl alcohol (CAS No. 500912-13-0), a key fluorinated building block in modern organic synthesis and drug discovery.[1][2] This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its structural characteristics, synthesis protocols, and critical applications.

Introduction and Strategic Importance

3-Fluoro-2-methylbenzyl alcohol is a substituted aromatic alcohol. Its structure is characterized by a benzene ring functionalized with a hydroxymethyl group (-CH₂OH), a fluorine atom at position 3, and a methyl group at position 2. The strategic placement of the fluorine atom is of particular significance in medicinal chemistry. Incorporating fluorine into bioactive molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to protein targets.[3] This "fluorine effect" is a well-established strategy for optimizing drug candidates, making fluorinated intermediates like 3-Fluoro-2-methylbenzyl alcohol highly valuable.[3]

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of 3-Fluoro-2-methylbenzyl alcohol are summarized below.

| Property | Value | Source |

| CAS Number | 500912-13-0 | [2] |

| Molecular Formula | C₈H₉FO | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| Appearance | Varies (often a liquid or low-melting solid) | N/A |

| Synonyms | (3-fluoro-2-methylphenyl)methanol | [2] |

The identity and purity of 3-Fluoro-2-methylbenzyl alcohol are confirmed through standard analytical techniques. While a specific, comprehensive spectral dataset for this exact molecule is not publicly aggregated, its expected spectral characteristics can be reliably predicted based on analogous structures and foundational principles.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl (-CH₃) protons, a singlet or doublet for the benzylic methylene (-CH₂OH) protons, a broad singlet for the hydroxyl (-OH) proton, and complex multiplets in the aromatic region for the three protons on the benzene ring. The coupling between the fluorine and adjacent protons (³JHF and ⁴JHF) will further split the aromatic signals.

-

¹³C NMR : The carbon spectrum will display eight unique signals. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing fluorine and electron-donating methyl and hydroxymethyl groups. The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF).

-

¹⁹F NMR : A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring and the methyl/methylene groups will appear around 2850-3100 cm⁻¹. A strong C-F stretching band is expected in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z = 140.15. Fragmentation patterns would likely include the loss of water (M-18) and the formation of the stable 3-fluoro-2-methylbenzyl cation.

Diagram 1: Chemical Structure of 3-Fluoro-2-methylbenzyl alcohol

Caption: Molecular structure of 3-Fluoro-2-methylbenzyl alcohol.

Synthesis and Manufacturing Insights

The primary and most industrially viable route to synthesizing 3-Fluoro-2-methylbenzyl alcohol is through the reduction of a suitable carboxylic acid or aldehyde precursor.

The most common starting material is 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1).[4][5] This precursor is a stable, solid aryl fluorinated building block.

The conversion of the carboxylic acid to the benzyl alcohol is a standard reduction reaction. The choice of reducing agent is critical and depends on factors like scale, cost, and selectivity.

Diagram 2: Synthesis Workflow

Caption: Generalized workflow for the synthesis of 3-Fluoro-2-methylbenzyl alcohol.

Detailed Experimental Protocol (Illustrative):

-

Reaction Setup : A flame-dried, three-necked round-bottom flask is charged with a suspension of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath.

-

Addition of Precursor : A solution of 3-Fluoro-2-methylbenzoic acid in anhydrous THF is added dropwise to the cooled suspension of the reducing agent. The rate of addition is controlled to maintain the reaction temperature.

-

Causality Insight: Using a strong, non-selective reducing agent like LiAlH₄ ensures complete reduction of the carboxylic acid. The reaction is highly exothermic, necessitating slow addition and cooling to prevent dangerous temperature excursions.

-

-

Reaction Monitoring : The reaction is allowed to stir and slowly warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching : The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous sodium hydroxide solution, and finally more water.

-

Self-Validation: A successful quench is indicated by the formation of a granular, white precipitate of aluminum salts, which is easily filterable. This step is critical for safety as quenching unreacted LiAlH₄ is highly exothermic and releases hydrogen gas.

-

-

Isolation and Purification : The resulting slurry is filtered, and the solid is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure 3-Fluoro-2-methylbenzyl alcohol.

Applications in Drug Development and Organic Synthesis

3-Fluoro-2-methylbenzyl alcohol serves as a crucial intermediate. Its primary value lies in its ability to be incorporated into larger, more complex molecules, particularly active pharmaceutical ingredients (APIs). The benzyl alcohol moiety can be easily converted into other functional groups:

-

Oxidation to 3-fluoro-2-methylbenzaldehyde, a key electrophile.

-

Conversion to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution.

-

Halogenation to form 3-fluoro-2-methylbenzyl halide, a versatile alkylating agent.

These transformations allow for its use as a building block in creating novel chemical entities. For example, its precursor, 3-fluoro-2-methylbenzoic acid, is used to obtain diarylmethanes, which are building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[4]

Diagram 3: Role as a Versatile Chemical Intermediate

Caption: Utility of 3-Fluoro-2-methylbenzyl alcohol in synthetic chemistry.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. While a specific Safety Data Sheet (SDS) for 3-Fluoro-2-methylbenzyl alcohol is not widely available, data from analogous benzyl alcohols provide a reliable safety profile.

-

Hazards Identification : Likely to be an irritant to the skin and eyes.[6] May be harmful if swallowed or inhaled.[7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat.[6][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

-

First Aid Measures :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8]

References

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 . National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Fluoro-2-methylbenzyl alcohol | 500912-13-0 [sigmaaldrich.com]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. scbt.com [scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. actylislab.com [actylislab.com]

- 8. fishersci.com [fishersci.com]

Synthesis of 3-Fluoro-2-methylbenzyl Alcohol: A Technical Guide for Advanced Research

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-fluoro-2-methylbenzyl alcohol from its corresponding aldehyde, 3-fluoro-2-methylbenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1] This document details the prevalent and efficient reduction methodologies, with a primary focus on the use of sodium borohydride. It offers field-proven insights into experimental protocols, mechanistic understanding, safety considerations, and analytical characterization of both the starting material and the final product. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reliable method for the preparation of this key building block.

Introduction: Significance of 3-Fluoro-2-methylbenzyl Alcohol

3-Fluoro-2-methylbenzyl alcohol is a valuable fluorinated building block in organic synthesis. The presence of the fluorine atom and the methyl group on the aromatic ring imparts unique electronic and steric properties to the molecule, making it a desirable intermediate in the development of novel pharmaceuticals and agrochemicals. Specifically, the fluoro and methyl substituents can influence the metabolic stability, binding affinity, and overall efficacy of a drug molecule. The targeted synthesis of this alcohol is therefore of significant interest to the medicinal and process chemistry communities.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry.[2] This guide will focus on the practical execution of this reaction for the specific case of 3-fluoro-2-methylbenzaldehyde, providing a detailed and validated protocol.

Strategic Approach: The Reduction of an Aromatic Aldehyde

The conversion of an aldehyde to a primary alcohol is a reductive process that involves the addition of a hydride equivalent to the carbonyl carbon. Several reagents can accomplish this transformation; however, for the selective reduction of an aldehyde in the presence of other potentially reducible functional groups, milder reducing agents are preferred.

Choice of Reducing Agent: A Comparative Analysis

A variety of reducing agents are available for the conversion of aldehydes to alcohols. The choice of reagent is dictated by factors such as selectivity, reactivity, cost, and safety.

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes and ketones; safe to handle; compatible with protic solvents like methanol and ethanol.[2][3] | Less reactive than other hydrides; may require longer reaction times or elevated temperatures for less reactive substrates. |

| Lithium Aluminum Hydride (LiAlH₄) | Very powerful reducing agent; reduces a wide range of carbonyl compounds including esters and carboxylic acids. | Highly reactive and pyrophoric; reacts violently with protic solvents; requires anhydrous conditions and careful handling. |

| Catalytic Hydrogenation (H₂/catalyst) | "Green" and atom-economical; high yields are often achievable. | Requires specialized equipment (hydrogenator); catalyst can be expensive and may be sensitive to certain functional groups. |

For the synthesis of 3-fluoro-2-methylbenzyl alcohol, sodium borohydride is the reagent of choice due to its excellent chemoselectivity, operational simplicity, and enhanced safety profile.[2][3]

Mechanistic Insight: The Role of Sodium Borohydride

The reduction of 3-fluoro-2-methylbenzaldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction can be summarized in two key steps:

-

Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the carbonyl carbon of the aldehyde, breaking the carbon-oxygen π-bond and forming a new carbon-hydrogen bond. This results in the formation of a tetraalkoxyborate intermediate.

-

Protonation: In a subsequent workup step, the alkoxyborate intermediate is protonated by a protic solvent (e.g., methanol, water) to yield the final 3-fluoro-2-methylbenzyl alcohol and a borate salt.[2]

Caption: Mechanism of Aldehyde Reduction by Sodium Borohydride.

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of 3-fluoro-2-methylbenzyl alcohol from 3-fluoro-2-methylbenzaldehyde using sodium borohydride.

Materials and Reagents

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| 3-Fluoro-2-methylbenzaldehyde | C₈H₇FO | 138.14 g/mol | 147624-13-3 |

| Sodium Borohydride | NaBH₄ | 37.83 g/mol | 16940-66-2 |

| Methanol | CH₃OH | 32.04 g/mol | 67-56-1 |

| Dichloromethane | CH₂Cl₂ | 84.93 g/mol | 75-09-2 |

| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 g/mol | 12125-02-9 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | 7487-88-9 |

Safety Precautions

-

3-Fluoro-2-methylbenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Combustible liquid.[4][5]

-

Sodium Borohydride: Harmful if swallowed or inhaled. May cause an allergic skin reaction. Causes serious eye irritation.[6] Reacts with water to produce hydrogen gas, which is flammable.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Reaction Setup and Procedure

Sources

A Predictive Spectroscopic Guide to 3-Fluoro-2-methylbenzyl Alcohol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Introduction

Molecular Structure and Analysis Workflow

The structural features of 3-Fluoro-2-methylbenzyl alcohol, including the fluorine and methyl substituents on the aromatic ring and the benzylic alcohol moiety, give rise to a unique spectroscopic fingerprint. A systematic approach to its characterization involves a multi-technique analysis to gain complementary information about its connectivity, functional groups, and molecular mass.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following is a standard protocol for preparing a sample of 3-Fluoro-2-methylbenzyl alcohol for NMR analysis.[1][2][3]

-

Sample Weighing: Accurately weigh 5-25 mg of 3-Fluoro-2-methylbenzyl alcohol for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4] Gently swirl or vortex the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual proton signal of the deuterated solvent is often sufficient for referencing.[1][2]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Fluoro-2-methylbenzyl alcohol is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the hydroxyl proton. The chemical shifts are predicted based on the known values for benzyl alcohol and the substituent effects of the fluoro and methyl groups.[5][6]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H (H4) | ~7.1-7.2 | ddd | J(H,H) ≈ 7-8, J(H,F) ≈ 8-10, J(H,H) ≈ 1-2 |

| Ar-H (H5) | ~6.9-7.0 | t | J(H,H) ≈ 8-9 |

| Ar-H (H6) | ~7.0-7.1 | d | J(H,H) ≈ 7-8 |

| CH₂ | ~4.7 | s | - |

| CH₃ | ~2.3 | s | - |

| OH | Variable (typically ~1.5-3.0) | br s | - |

Rationale for Predictions:

-

Aromatic Protons (H4, H5, H6): The aromatic region will be complex due to the presence of both electron-donating (methyl) and electron-withdrawing (fluoro) groups. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons. The predicted chemical shifts are based on the additive effects of these substituents on the benzene ring.

-

Benzylic Protons (CH₂): The methylene protons adjacent to the aromatic ring and the hydroxyl group are expected to appear as a singlet around 4.7 ppm, similar to benzyl alcohol.[5][7]

-

Methyl Protons (CH₃): The methyl protons are attached to the aromatic ring and are expected to appear as a singlet around 2.3 ppm.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet and may exchange with residual water in the solvent.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons it is attached to and those nearby, which is a key diagnostic feature.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C1 | ~138-140 | d, J ≈ 7-9 |

| C2 | ~125-127 | d, J ≈ 3-5 |

| C3 | ~160-163 | d, J ≈ 240-250 |

| C4 | ~115-117 | d, J ≈ 20-22 |

| C5 | ~128-130 | d, J ≈ 3-5 |

| C6 | ~123-125 | s |

| CH₂ | ~63-65 | s |

| CH₃ | ~18-20 | d, J ≈ 2-4 |

Rationale for Predictions:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are predicted based on the known substituent chemical shift (SCS) effects of the fluoro and methyl groups. The carbon directly attached to the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF) of around 240-250 Hz. The other aromatic carbons will exhibit smaller two-, three-, or four-bond C-F couplings.

-

Benzylic Carbon (CH₂): The benzylic carbon is expected to resonate around 63-65 ppm.

-

Methyl Carbon (CH₃): The methyl carbon will appear in the aliphatic region, around 18-20 ppm, and may show a small C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Fluoro-2-methylbenzyl alcohol will be dominated by absorptions corresponding to the O-H, C-O, C-H, and aromatic C=C bonds.

Experimental Protocol: FTIR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples.[8][9]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for any atmospheric absorptions (e.g., CO₂, water vapor).

-

Sample Application: Place a small amount of 3-Fluoro-2-methylbenzyl alcohol directly onto the ATR crystal. If it is a solid, ensure good contact with the crystal by applying pressure with the anvil.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Predicted IR Spectrum

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity and Shape |

| O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850-3000 | Medium, Sharp |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak, Sharp |

| C-O Stretch | 1000-1200 | Strong, Sharp |

| C-F Stretch | 1100-1300 | Strong, Sharp |

Rationale for Predictions:

-

O-H Stretch: The most characteristic peak will be a strong, broad absorption in the 3200-3600 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group.[10][11]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be just below 3000 cm⁻¹.[12]

-

Aromatic C=C Stretches: A series of sharp peaks of variable intensity between 1450 and 1600 cm⁻¹ will confirm the presence of the benzene ring.

-

C-O Stretch: A strong, sharp absorption for the C-O single bond of the primary alcohol is expected in the 1000-1200 cm⁻¹ region.

-

C-F Stretch: A strong, sharp absorption in the 1100-1300 cm⁻¹ region will be indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule.[13][14][15]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Predicted Mass Spectrum

| m/z | Predicted Fragment | Interpretation |

| 140 | [C₈H₉FO]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₈H₈F]⁺ | Loss of •OH |

| 122 | [C₈H₇F]⁺• | Loss of H₂O |

| 109 | [C₇H₆F]⁺ | Loss of •CH₂OH |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of F) |

| 77 | [C₆H₅]⁺ | Phenyl cation (loss of CH₂OH and F) |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak is expected at an m/z of 140, corresponding to the molecular weight of 3-Fluoro-2-methylbenzyl alcohol.

-

Key Fragmentations: Benzyl alcohols are known to undergo characteristic fragmentations.[16][17] The loss of a hydroxyl radical (•OH) to give a fragment at m/z 123 is a common pathway. Dehydration (loss of H₂O) can also occur, leading to a peak at m/z 122. The loss of the hydroxymethyl radical (•CH₂OH) would result in a fragment at m/z 109. Rearrangement to the highly stable tropylium ion (m/z 91) is also a possibility, although the presence of the fluorine atom might influence its formation.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3-Fluoro-2-methylbenzyl alcohol. By applying fundamental spectroscopic principles and leveraging data from structurally related compounds, we have constructed a comprehensive spectral profile that can guide researchers in the identification and characterization of this molecule. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, serve as a valuable reference for experimental verification. The outlined experimental protocols offer practical guidance for obtaining high-quality spectroscopic data. Ultimately, the integration of information from these complementary techniques will enable a confident and unambiguous elucidation of the structure of 3-Fluoro-2-methylbenzyl alcohol.

References

-

Slideshare. Fragmentation of different functional groups. [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. [Link]

-

NMR Sample Preparation Guidelines. [Link]

-

Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79? [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

-

University of Calgary, Department of Chemistry. Ch13 - Mass Spectroscopy. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

-

Royal Society of Chemistry. (2017). [Supporting Information for a publication]. [Link]

-

ResearchGate. FTIR spectroscopy work flow for imaging and diagnosis. [Link]

-

INFRARED SPECTROSCOPY (IR). [Link]

-

Sample preparation for FT-IR. [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

YouTube. (2020, November 27). Acquiring and Processing FTIR Spectra. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

IR: alcohols. [Link]

-

NMR Spectrum Of Benzyl Alcohol, Qualitative Applications, Assignment Help. [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information for a publication]. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Biological Magnetic Resonance Bank. bmse000540 3-methylbenzyl Alcohol. [Link]

-

YouTube. (2018, January 23). expt 11 benzyl alcohol IR and NMR video. [Link]

-

Royal Society of Chemistry. (2018). [Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II)]. [Link]

-

Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information. [Link]

-

NIST WebBook. 3-Methylbenzyl alcohol. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. p-Fluoro-alpha-[(methylamino)methyl]benzyl alcohol. [Link]

-

SpectraBase. 3-Methylbenzyl(2-fluorophenyl) ether. [Link]

-

SpectraBase. p-FLUORO-alpha-METHYLBENZYL ALCOHOL. [Link]

-

PubChem. 3-Fluorobenzylic alcohol. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

PubChem. 3-Methylbenzyl alcohol. [Link]

-

ResearchGate. FTIR spectra of corresponding products for each alcohol. [Link]

-

NIST WebBook. 3-Methylbenzyl alcohol. [Link]

-

NIST WebBook. 3-Methylbenzyl alcohol. [Link]

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. scribd.com [scribd.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. expertsmind.com [expertsmind.com]

- 6. Benzyl alcohol(100-51-6) 1H NMR spectrum [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Interpreting IR Spectra [chemistrysteps.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. rroij.com [rroij.com]

- 15. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 16. Fragmentation of different functional groups | PPTX [slideshare.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-2-methylbenzyl Alcohol for Research and Development

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 3-Fluoro-2-methylbenzyl alcohol, a key building block in contemporary drug discovery and development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical safety data with field-proven best practices to ensure a secure and efficient laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety principles.

Introduction to 3-Fluoro-2-methylbenzyl Alcohol: A Profile

3-Fluoro-2-methylbenzyl alcohol, with the CAS Number 208074-17-7, is a substituted aromatic alcohol. Its unique structural features, including the fluorine and methyl substitutions on the benzene ring, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, making fluorinated building blocks like this one of central importance in medicinal chemistry. However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of robust safety measures during its handling and use.

Hazard Identification and Risk Assessment

Based on data for 3-Fluoro-4-methylbenzyl alcohol, the following GHS classification is expected for 3-Fluoro-2-methylbenzyl alcohol[1]:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Signal Word: Warning

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₉FO | |

| Molecular Weight | 140.15 g/mol | |

| Boiling Point/Range | 219°C | (for 2-Methylbenzyl alcohol) |

| Flash Point | No data available | |

| Physical State | Likely a solid or liquid at room temperature | Based on related compounds like 2-Methylbenzyl Alcohol which is a solid and 3-Fluorobenzyl alcohol which is a liquid[2]. |